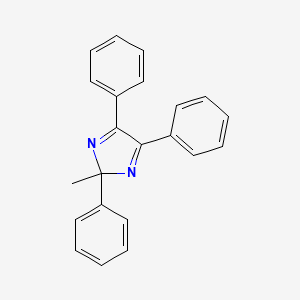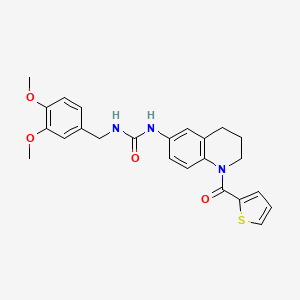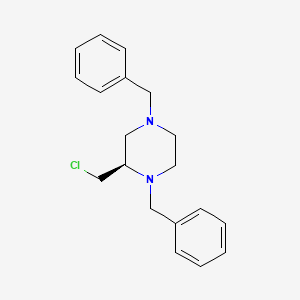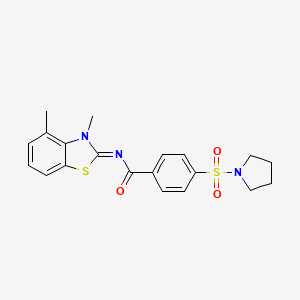
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as DB772, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DB772 was first synthesized in 2003 and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
Imaging Agents for Neurodegenerative Disorders
Compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) have been synthesized and evaluated for their potential as imaging agents in neurodegenerative disorders using positron emission tomography (PET). These compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, showed significant uptake in regions with known PBR localization, indicating their utility in studying PBR expression in conditions like Alzheimer's and Parkinson's disease (Fookes et al., 2008).
Antimicrobial Activities
New pyridine derivatives, including 2-amino substituted benzothiazoles, have been synthesized and demonstrated considerable antibacterial and antifungal activities. These studies provide insights into the structural requirements for antimicrobial efficacy and offer a foundation for the development of new therapeutic agents (Patel & Agravat, 2007).
Antiproliferative Effects and Apoptosis Inducers
Several N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for their antiproliferative activity on cancer cell lines, showing a prominent inhibitory effect on cell growth. Some compounds were particularly effective in inducing apoptosis, especially in breast cancer cell lines, indicating their potential as anticancer agents (Corbo et al., 2016).
Corrosion Inhibition for Carbon Steel
Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting properties against steel in acidic environments. These studies revealed that such compounds can offer significant protection for metal surfaces, highlighting their potential applications in industrial corrosion prevention (Hu et al., 2016).
Synthesis of Structurally Diverse Libraries
Research has also focused on generating structurally diverse compound libraries through various chemical reactions, including alkylation and ring closure, using derivatives of benzothiazole and related compounds. These libraries are valuable for drug discovery and development, offering a range of compounds for biological evaluation (Roman, 2013).
Propriétés
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-6-5-7-17-18(14)22(2)20(27-17)21-19(24)15-8-10-16(11-9-15)28(25,26)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMTALMZXOLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)

![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)

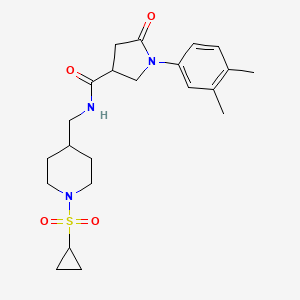

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
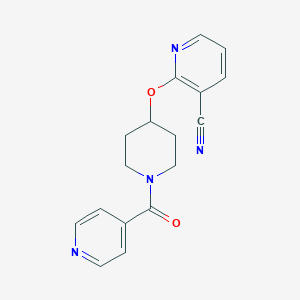
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
